molecular formula C24H25N5O2 B11604903 N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11604903
M. Wt: 415.5 g/mol
InChI Key: MXXWQEZYLQOASZ-UHFFFAOYSA-N
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Description

“N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Its complex structure combines multiple rings and functional groups, making it intriguing for researchers.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling:

    Quinolin-2,4-dione Derivatives:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for further investigations.

Chemical Reactions Analysis

    Major Products:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

    Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds: (for context):

  • Other heterocyclic compounds with fused rings and diverse functionalities.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O2/c1-4-16(3)29-21(25)18(23(30)26-13-17-8-6-5-7-9-17)12-19-22(29)27-20-11-10-15(2)14-28(20)24(19)31/h5-12,14,16,25H,4,13H2,1-3H3,(H,26,30)

InChI Key

MXXWQEZYLQOASZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

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